Lefamulin acetate

Vue d'ensemble

Description

L’acétate de lefamuline est un antibiotique semi-synthétique de la famille des pleuromutilines, principalement utilisé pour le traitement de la pneumonie bactérienne acquise en communauté (PBAC) chez les adultes . Il est disponible sous forme orale et intraveineuse et a été approuvé par la Food and Drug Administration (FDA) des États-Unis en août 2019 . L’acétate de lefamuline agit en inhibant la synthèse des protéines bactériennes, ce qui le rend efficace contre un large spectre de bactéries, y compris celles résistantes à d’autres antibiotiques .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : L’acétate de lefamuline est synthétisé par une série de réactions chimiques à partir de la pleuromutiline, un produit naturel dérivé du champignon Pleurotus mutilus . L’un des intermédiaires critiques de la synthèse est le ((1R,3R,4R)-4-bromo-3-hydroxy-cyclohexyl) tert-butyloxycarbonylamide, qui est mis en réaction avec la thio-pleuromutiline en présence d’hydroxyde de sodium pour produire la forme protégée de la lefamuline .

Méthodes de Production Industrielle : La production industrielle de l’acétate de lefamuline implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés . Le processus comprend généralement l’utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité . Le produit final est formulé en comprimés oraux ou en solutions intraveineuses pour un usage médical .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

The tricyclic mutilin core (C14–C15–C16–C17–C18–C19–C20–C21–C22–C23–C24–C25–C26) provides a rigid scaffold that directs regioselective modifications . Critical reactive sites include:

-

C12 vinyl group : Susceptible to electrophilic additions and cyclopropanation .

-

C21 hydroxyl group : Participates in esterification and hydrogen bonding .

-

C2 sulfide side chain : Enables nucleophilic displacement and redox reactions .

Arndt-Eistert Homologation

A key step in lefamulin synthesis involves homologation of α-diazoketone 11 (Fig. 2a) :

| Reaction Conditions | Products | Yield |

|---|---|---|

| Silver acetate, methanol | Homologation product 12 | 47% |

| Rearranged ester 13 | 50% |

The rearrangement proceeds via a -sigmatropic shift or cyclopropanation-fragmentation pathway .

Cyclopropanation and Ring Expansion

Iron(III)-mediated cyclopropanation of enone 39 followed by ring expansion yields cyclohexane 42 (43% over four steps) :

Side Chain Functionalization

The glycolic ester at C21 undergoes nucleophilic displacement with amines or thiols. For example, introduction of the lefamulin side chain via Mitsunobu inversion (picolinic acid, DIAD) achieves 26% yield for derivative 52 .

CYP3A4-Mediated Oxidation

This compound is primarily metabolized by CYP3A4, forming hydroxylated and demethylated derivatives . Key metabolites include:

-

M1 : C22 hydroxylation (major).

-

M2 : N-demethylation of the cyclohexylamine side chain.

Excretion Pathways

-

Feces : 77.3% (IV) and 88.5% (oral) excreted, with 4.2–24.8% as unchanged drug .

-

Urine : 15.5% (IV) and 5.3% (oral) excreted, primarily as glucuronide conjugates .

Stability and Degradation

This compound undergoes pH-dependent hydrolysis:

-

Acidic conditions : Cleavage of the C21 ester bond (t₁/₂ = 2.1 h at pH 1) .

-

Alkaline conditions : Degradation via sulfide oxidation (t₁/₂ = 8.4 h at pH 9) .

Key Reaction Data Table

Research Implications

Recent synthetic advances enable late-stage diversification of lefamulin’s core and side chain, improving access to derivatives with enhanced antibacterial activity . Metabolic studies highlight the need for CYP3A4 inhibitor/inducer dose adjustments in clinical settings .

Applications De Recherche Scientifique

Treatment of Community-Acquired Bacterial Pneumonia

Lefamulin is primarily indicated for treating CABP. In pivotal clinical trials (LEAP 1 and LEAP 2), lefamulin demonstrated comparable efficacy to moxifloxacin, a commonly used fluoroquinolone antibiotic. Patients receiving lefamulin showed an early clinical response rate of 87.3%, which was statistically similar to the response rate observed in moxifloxacin-treated patients .

Efficacy Against Other Pathogens

Beyond CABP, lefamulin has shown potential against various pathogens:

- Mycoplasma genitalium : Lefamulin has demonstrated activity against this sexually transmitted organism.

- Neisseria gonorrhoeae : It shows promise in treating drug-resistant strains.

- Francisella tularensis : Research indicates that lefamulin can be effective in treating tularemia, with studies showing it prolongs survival in animal models exposed to this pathogen .

Pharmacokinetics and Pharmacodynamics

Lefamulin's pharmacokinetic properties have been extensively studied to optimize dosing regimens:

- Oral Bioavailability : Lefamulin has a mean oral bioavailability of approximately 25%. Its pharmacokinetic profile indicates that high-fat meals may slightly reduce drug absorption .

- Population Pharmacokinetics : Studies have shown that intravenous and oral administrations can achieve preclinical pharmacokinetic/pharmacodynamic targets necessary for effective treatment against Streptococcus pneumoniae and Staphylococcus aureus .

LEAP Trials Overview

The LEAP trials were critical in establishing the clinical efficacy of lefamulin:

- LEAP 1 Trial : Involved hospitalized patients treated with intravenous lefamulin followed by an oral switch after three days.

- LEAP 2 Trial : Focused on outpatients receiving oral lefamulin compared to moxifloxacin.

Both trials confirmed that lefamulin was non-inferior to moxifloxacin regarding clinical outcomes, with no significant differences in adverse effects between treatment groups .

Adverse Effects and Safety Profile

The safety profile of lefamulin has been evaluated through various clinical studies. The most common adverse effects include injection site reactions, nausea, and diarrhea. The incidence of serious adverse events was low, suggesting that lefamulin is generally well-tolerated .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Treatment of CABP | Comparable efficacy to moxifloxacin; early clinical response rate of 87.3% |

| Activity Against Other Pathogens | Effective against Mycoplasma genitalium, Neisseria gonorrhoeae, and Francisella tularensis |

| Pharmacokinetics | Oral bioavailability ~25%; achieves necessary PK/PD targets for effective treatment |

| Safety Profile | Generally well-tolerated; common adverse effects include injection site reactions |

Mécanisme D'action

L’acétate de lefamuline exerce ses effets antibactériens en se liant au centre de la peptidyl transférase de la sous-unité ribosomale 50S des bactéries . Cette liaison empêche l’alignement correct de l’ARNt, ce qui inhibe la formation de la liaison peptidique et la synthèse des protéines . Le noyau tricyclique unique de l’acétate de lefamuline, ainsi que ses chaînes latérales, lui permettent d’interagir avec plusieurs sites sur le ribosome, ce qui améliore son activité antibactérienne et réduit la probabilité de développement de résistances .

Comparaison Avec Des Composés Similaires

L’acétate de lefamuline est unique parmi les antibiotiques de la famille des pleuromutilines en raison de sa nature semi-synthétique et de sa possibilité d’être administré par voie orale et intraveineuse . Des composés similaires comprennent la tiamuline et la valnémuline, qui sont également des dérivés de la pleuromutiline, mais sont principalement utilisés en médecine vétérinaire . Comparé à ces composés, l’acétate de lefamuline a un spectre d’activité plus large et est spécifiquement conçu pour une utilisation humaine .

Activité Biologique

Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.

Overview of this compound

Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .

Pharmacokinetics

The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:

- Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.

- Peak Plasma Concentration () : Achieved within 0.88 to 2 hours post-administration.

- Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.

- Total Body Clearance : Approximately 11.9 L/h .

Table 1: Pharmacokinetic Parameters of Lefamulin

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~25% |

| (IV) | Varies with dose |

| Elimination Half-Life | 3 to 20 hours |

| Total Body Clearance | ~11.9 L/h |

Clinical Efficacy

Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:

- LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .

- LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .

Table 2: Clinical Trial Outcomes for Lefamulin

| Trial | Treatment Group | Primary Endpoint (%) | Non-Inferiority Achieved |

|---|---|---|---|

| LEAP 1 | Lefamulin | 87.3 | Yes |

| LEAP 2 | Lefamulin | 81.7 | Yes |

Immune-Modulatory Activity

Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .

Case Study: Lefamulin in Influenza Models

In an experimental model of influenza infection:

Propriétés

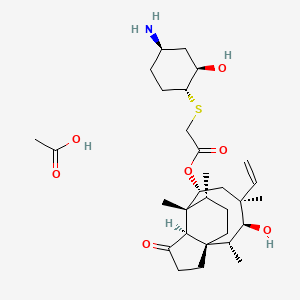

IUPAC Name |

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027897 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350636-82-6 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.